

# Technical Guide: Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 1-Pyridin-3-yl-1H-pyrrole-2-carbaldehyde

**Cat. No.:** B1274588

[Get Quote](#)

**Disclaimer:** The chemical compound associated with CAS number 383136-42-3, "1-(5-tert-butyl-1,3-thiazol-2-yl)-N-[[4-(4-phenylpiperazin-1-yl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine," as specified in the topic, is not well-documented in publicly available scientific literature. Therefore, this technical guide provides a comprehensive overview of a closely related and well-studied compound from the same chemical class: CHMFL-FLT3-213, a potent Type II FLT3 kinase inhibitor. This guide is intended to serve as a representative example for researchers, scientists, and drug development professionals interested in the pyrazolo[3,4-d]pyrimidine scaffold.

The pyrazolo[3,4-d]pyrimidine nucleus is a significant scaffold in medicinal chemistry, acting as an isostere of adenine and thus a privileged structure for developing kinase inhibitors.<sup>[1][2]</sup> These compounds are frequently investigated for their potential in cancer therapy.<sup>[2][3]</sup>

## Chemical Information: CHMFL-FLT3-213

CHMFL-FLT3-213 is a potent and selective Type II inhibitor of FMS-like tyrosine kinase 3 (FLT3), particularly effective against mutations that confer resistance to other inhibitors.

| Property          | Value                                                                                                                       |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea |
| Molecular Formula | C37H40N10O4                                                                                                                 |
| Molecular Weight  | 700.78 g/mol                                                                                                                |
| CAS Number        | 2054612-32-7                                                                                                                |
| Core Scaffold     | Pyrazolo[3,4-d]pyrimidine                                                                                                   |

## Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the construction of a substituted pyrazole ring followed by cyclization to form the fused pyrimidine ring. Microwave-assisted organic synthesis (MAOS) has been shown to be an efficient method for preparing these scaffolds in high yields and with reduced reaction times.<sup>[1]</sup> A general synthetic approach starts from 5-amino-4-cyanopyrazoles, which are then cyclized with reagents like formamide to yield the 4-amino-pyrazolo[3,4-d]pyrimidine core.<sup>[1]</sup> Further functionalization at various positions allows for the synthesis of a diverse library of inhibitors.<sup>[4][5]</sup>

## Mechanism of Action

CHMFL-FLT3-213 functions as a Type II kinase inhibitor. Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors bind to the inactive "DFG-out" conformation. This often leads to higher selectivity. The compound targets the ATP-binding pocket of the FLT3 kinase, preventing the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways that drive cell proliferation and survival in certain types of acute myeloid leukemia (AML).<sup>[6]</sup>

## Signaling Pathways

Mutations in the FLT3 receptor, such as internal tandem duplications (FLT3-ITD), lead to its constitutive activation, which promotes cancer cell survival and proliferation through several

key signaling pathways.<sup>[7][8]</sup> These include the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways.<sup>[7]</sup> FLT3 inhibitors like CHMFL-FLT3-213 block the initial autophosphorylation of the receptor, thereby inhibiting these downstream cascades and inducing apoptosis in cancer cells.<sup>[6]</sup>



[Click to download full resolution via product page](#)

FLT3 signaling pathway and point of inhibition.

## Quantitative Data

The inhibitory activity of CHMFL-FLT3-213 has been quantified against various FLT3 mutants and in cell-based assays.

| Target                  | Assay Type         | IC50 (nM) | Reference |
|-------------------------|--------------------|-----------|-----------|
| FLT3-ITD                | Biochemical        | 1         | [6]       |
| FLT3-D835Y              | Biochemical        | 1         | [6]       |
| FLT3-ITD-D835Y          | Biochemical        | 1         | [6]       |
| FLT3-ITD-F691L          | Biochemical        | 3         | [6]       |
| MV4-11 cells (FLT3-ITD) | Cell Proliferation | 1.8       | [6]       |
| Molm13 cells (FLT3-ITD) | Cell Proliferation | 3.2       | [6]       |

## Experimental Protocols

Detailed methodologies are crucial for the evaluation of kinase inhibitors. Below are representative protocols for biochemical and cell-based assays.

### Biochemical Kinase Assay (ADP-Glo™ Assay)

This assay measures the amount of ADP produced during a kinase reaction, which correlates with kinase activity.[9][10]

Materials:

- Recombinant human FLT3 kinase
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/ml BSA, 50 µM DTT)[10]
- ATP
- Tyrosine kinase substrate peptide
- Test compound (e.g., CHMFL-FLT3-213) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit

- 384-well white opaque plates

**Procedure:**

- Compound Plating: Add serial dilutions of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Enzyme Addition: Add the recombinant FLT3 enzyme to each well.
- Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
- ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30 minutes.
- Luminescence Reading: Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.



[Click to download full resolution via product page](#)

Workflow for an in vitro FLT3 kinase assay.

## Cell-Based Proliferation Assay

This assay determines the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on FLT3 signaling.

### Materials:

- AML cell line (e.g., MV4-11, which harbors the FLT3-ITD mutation)
- Complete cell culture medium
- Test compound dissolved in DMSO
- Cell viability reagent (e.g., CellTiter-Glo®)
- 96-well clear-bottom white plates

### Procedure:

- Cell Seeding: Seed the AML cells at a low density into the wells of a 96-well plate.
- Compound Addition: Add serial dilutions of the test compound to the wells. Include a DMSO-only control.
- Incubation: Incubate the plate for a period that allows for several cell divisions (e.g., 72 hours).
- Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.
- Signal Reading: Measure the luminescence or fluorescence using an appropriate plate reader.
- Data Analysis: Calculate the percentage of proliferation inhibition relative to the DMSO control and determine the IC50 value.

## Pharmacokinetics and In Vivo Efficacy

The development of pyrazolo[3,4-d]pyrimidines for clinical use requires favorable pharmacokinetic properties.[\[11\]](#) Poor aqueous solubility is a common challenge with this class of compounds, often necessitating the development of prodrugs or specialized formulations like nanoparticles or liposomes to improve bioavailability.[\[5\]](#)[\[12\]](#)[\[13\]](#)

For CHMFL-FLT3-213, in vivo studies have demonstrated an acceptable oral bioavailability (F = 19%).[\[6\]](#) In a xenograft model using MV4-11 cells, oral administration of the compound at 15 mg/kg once daily resulted in significant tumor growth inhibition (TGI = 97%) without obvious toxicity, highlighting its potential as a therapeutic candidate for FLT3-ITD positive AML.[\[6\]](#)

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 7. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. FLT3 Kinase Enzyme System Application Note [[worldwide.promega.com](https://www.worldwide.promega.com)]
- 10. [promega.com](https://www.promega.com) [promega.com]

- 11. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. usiena-air.unisi.it [usiena-air.unisi.it]
- To cite this document: BenchChem. [Technical Guide: Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1274588#cas-number-383136-42-3-chemical-information>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)